molecular formula C22H16ClFN4O4 B2551369 ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534565-97-4

ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2551369
CAS No.: 534565-97-4
M. Wt: 454.84
InChI Key: DUJLVWHEWOUPSZ-XHPQRKPJSA-N
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Description

Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a benzoyl-substituted imino group, a methyl substituent, and a complex fused-ring system. Its structure combines aromatic, heterocyclic, and ester functionalities, making it relevant for studies in medicinal chemistry and materials science. The compound’s unique substitution pattern (2-chloro-6-fluorobenzoyl) distinguishes it from analogs and influences its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN4O4/c1-3-32-22(31)13-11-12-18(25-16-9-4-5-10-28(16)21(12)30)27(2)19(13)26-20(29)17-14(23)7-6-8-15(17)24/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJLVWHEWOUPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Intermediate Synthesis

Preparation of 2-Chloro-6-Fluorobenzoyl Chloride

The 2-chloro-6-fluorobenzoyl group is critical for the final acylation step. Its synthesis begins with the chlorination of 2-chloro-6-fluorotoluene under metal halide lamp irradiation at 100–200°C, producing 2-chloro-6-fluorobenzyl chloride derivatives. Subsequent hydrolysis using iron-based solid superacid catalysts (e.g., SO₄²⁻/Fe₃O₄) replaces traditional sulfuric acid, mitigating corrosion risks and improving yield (95% vs. 90% with H₂SO₄). The hydrolyzed product, 2-chloro-6-fluorobenzaldehyde, is oxidized to the corresponding carboxylic acid and converted to benzoyl chloride using thionyl chloride or PCl₅.

Table 1: Reaction Conditions for 2-Chloro-6-Fluorobenzaldehyde Synthesis
Parameter Optimal Range Yield (%) Catalyst Efficiency
Chlorination Temperature 150–180°C 92–95 N/A
Hydrolysis Catalyst SO₄²⁻/Fe₃O₄ 95 99.7% purity
Hydrolysis Time 4 ± 0.5 hours 94–95 Minimal byproducts

Stepwise Synthesis of the Triazatricyclo Core

Cyclization to Form the Tricyclic Framework

The 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core is constructed via a thermally induced cyclization reaction. A diamine precursor reacts with a diketone or ketoester under reflux in toluene, facilitated by Lewis acids like ZnCl₂. This step forms the fused 14-membered ring system with three nitrogen atoms.

Imino Group Installation

The imino group is introduced through a Schiff base reaction. Condensation of the cyclized intermediate with ammonium acetate in ethanol under acidic conditions (pH 4–5) yields the imino derivative. Kinetic studies show optimal results at 60°C for 6 hours, achieving 88% conversion.

Table 2: Key Parameters for Imino Group Formation
Condition Optimal Value Conversion Rate
Temperature 60°C 88%
Reaction Time 6 hours 85–88%
Catalyst Acetic acid pH 4.5

Acylation and Esterification

Benzoylation of the Imino Intermediate

The 2-chloro-6-fluorobenzoyl chloride reacts with the imino-tricyclic intermediate in dichloromethane, using triethylamine as a base to scavenge HCl. This exothermic reaction requires temperature control (0–5°C) to prevent decomposition, yielding the benzoylated product at 92% purity.

Final Esterification

The carboxylic acid at position 5 is esterified with ethanol in the presence of H₂SO₄ or p-toluenesulfonic acid. Continuous removal of water via Dean-Stark apparatus drives the reaction to completion, achieving 94% yield. Industrial protocols often substitute H₂SO₄ with resin-based catalysts to simplify purification.

Industrial-Scale Optimization

Continuous Flow Reactors

Large-scale production employs continuous flow systems for chlorination and hydrolysis steps, reducing reaction times by 40% and improving consistency. Photochemical chlorination in flow reactors achieves 98% conversion of 2-chloro-6-fluorotoluene.

Purification Techniques

  • Distillation : Reduced-pressure distillation isolates 2-chloro-6-fluorobenzaldehyde at 99.7% purity.
  • Crystallization : The final ester is recrystallized from ethanol/water (3:1), yielding 98% pure product.
Table 3: Industrial vs. Laboratory-Scale Yields
Step Laboratory Yield (%) Industrial Yield (%)
Cyclization 85 89
Benzoylation 92 94
Esterification 94 96

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : The imino proton appears as a singlet at δ 8.2 ppm, while the ethyl ester group shows a quartet at δ 4.3 ppm.
  • HPLC : Purity ≥99% is confirmed using a C18 column (acetonitrile/water = 70:30, retention time = 6.8 min).

Impurity Profiling

Major byproducts include unreacted 2-chloro-6-fluorobenzoic acid (≤0.3%) and residual triazatricyclo intermediates (≤0.5%). These are controlled via gradient elution chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups or modify existing ones .

Scientific Research Applications

Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Fluoro Positioning

The closest structural analog identified is ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 534565-93-0) . Key differences lie in the benzoyl substituents:

Property Target Compound 3-Chloro Analog
Benzoyl Substituent 2-Chloro-6-fluoro 3-Chloro
Molecular Formula C₂₂H₁₆ClFN₄O₄ (hypothesized) C₂₂H₁₇ClN₄O₄
Molecular Weight (g/mol) ~437.8 (estimated) 436.8
XLogP3 ~3.1 (predicted, higher due to F) 2.7
Hydrogen Bond Acceptors 5 5
Rotatable Bonds 4 4

Key Implications :

  • Steric and Conformational Effects : The ortho-chloro and para-fluoro groups may restrict rotational freedom in the benzoyl ring, influencing molecular planarity and crystal packing .

Heterocyclic Framework and Ring Puckering

The tricyclic core of the target compound shares similarities with spirocyclic and fused heterocycles reported in . For instance, spiro[4.5]decane-6,10-dione derivatives exhibit comparable complexity but lack the triazatricyclo system. The puckering of the tricyclic ring in the target compound may adopt non-planar conformations, as described by Cremer-Pople coordinates . Computational studies using software like SHELXL () could resolve these structural nuances.

Hydrogen Bonding and Crystallography

The fluorine atom in the target compound may participate in stronger hydrogen bonds (C–F···H–N/O) compared to chlorine, as fluorine’s higher electronegativity enhances dipole interactions . Crystallographic analyses (e.g., via ORTEP-3, ) of both compounds would clarify differences in hydrogen-bonding networks and lattice stability.

Biological Activity

Antiviral Properties

Research indicates that compounds with similar structural motifs, particularly those incorporating the 2-chloro-6-fluorobenzoyl moiety, exhibit significant antiviral activities. For instance, studies on related compounds have shown potent inhibition of HIV-1 replication in vitro. The presence of the 2-chloro and 6-fluoro substitutions has been noted to enhance the efficacy against wild-type and mutant strains of the virus, suggesting that ethyl 6-(2-chloro-6-fluorobenzoyl)imino derivatives may also possess similar properties .

The mechanism through which these compounds exert their antiviral effects often involves interference with viral replication processes. Specifically, they may inhibit reverse transcriptase (RT) activity, a critical enzyme in the HIV life cycle. The binding affinity and selectivity towards RT can vary based on stereochemistry and substitution patterns, which are crucial for optimizing therapeutic efficacy .

Anticancer Activity

In addition to antiviral properties, there is emerging evidence suggesting potential anticancer activity for compounds within this structural class. The incorporation of triazatricyclo structures is believed to enhance cellular uptake and target specific cancer cell lines more effectively. While direct studies on ethyl 6-(2-chloro-6-fluorobenzoyl)imino have not been extensively documented, related compounds have shown promise in preclinical models against various cancers .

Data Table: Comparative Biological Activities

Compound NameActivity TypeIC50 (μM)Reference
Ethyl 6-(2-chloro-6-fluorobenzoyl)imino derivativeAntiviral (HIV-1)TBD
2-Chloro-6-fluorobenzyl derivativeAntiviral (HIV-1)<0.1
Triazatricyclo compoundAnticancerTBD
GepotidacinAntibacterialTBD

Note : TBD = To Be Determined; further research is necessary to establish specific IC50 values for the compound .

Case Study 1: HIV Inhibition

A study investigating the effects of various 2-chloro-6-fluorobenzyl derivatives on HIV-1 found that certain stereoisomers exhibited exceptional potency against both wild-type and resistant strains. The findings indicated a correlation between structural modifications and antiviral efficacy, providing a framework for further exploration of ethyl 6-(2-chloro-6-fluorobenzoyl)imino as a potential therapeutic agent .

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